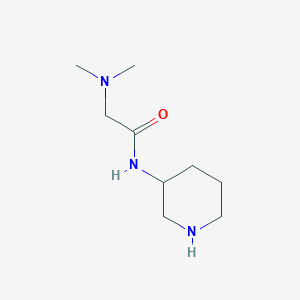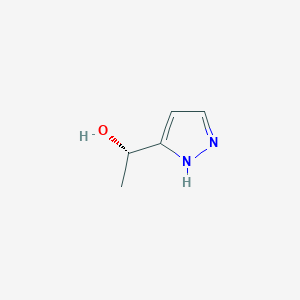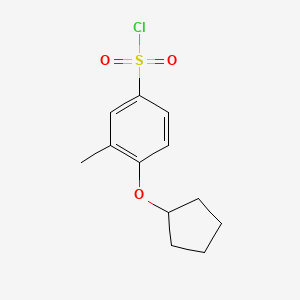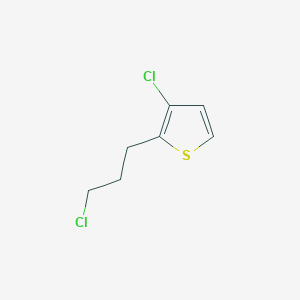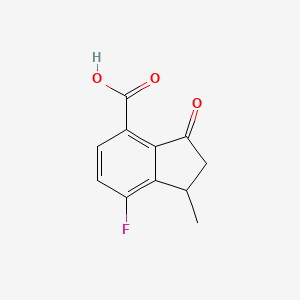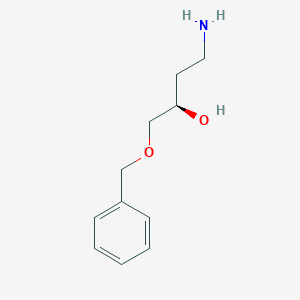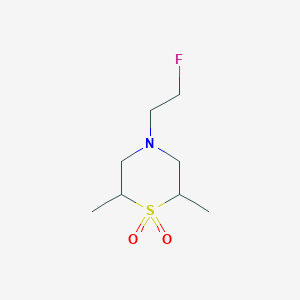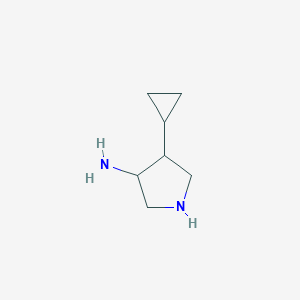
4-Cyclopropylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropylpyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group at the 4-position and an amine group at the 3-position. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, followed by functionalization of the resulting pyrrolidine ring . Another approach is the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production methods for 4-Cyclopropylpyrrolidin-3-amine are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-Cyclopropylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, KOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
科学的研究の応用
4-Cyclopropylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological processes.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity towards certain targets . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many bioactive compounds.
Cyclopropylamine: A compound with a cyclopropyl group attached to an amine, known for its biological activity.
Proline: An amino acid with a pyrrolidine ring, widely studied for its role in protein structure and function.
Uniqueness
4-Cyclopropylpyrrolidin-3-amine is unique due to the combination of the cyclopropyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and development, making it a valuable compound for scientific research .
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
4-cyclopropylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2 |
InChIキー |
QUTCPZJZTPTYJI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2CNCC2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


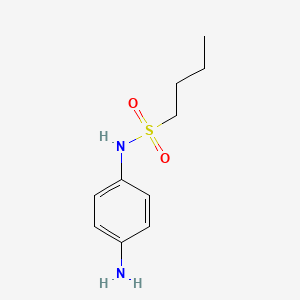
![{1-Azabicyclo[3.3.1]nonan-5-yl}methanesulfonamide](/img/structure/B13197454.png)
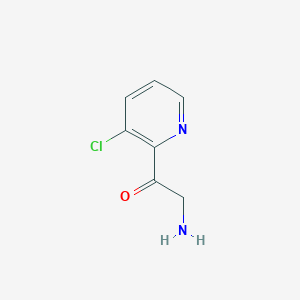
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

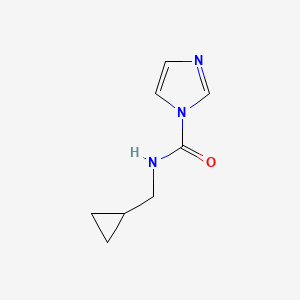
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
